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Compound of Interest

Compound Name: (S)-1-(3-bromophenyl)ethanamine

Cat. No.: B148937 Get Quote

An In-depth Technical Guide to (S)-1-(3-bromophenyl)ethanamine

Introduction
(S)-1-(3-bromophenyl)ethanamine is a chiral amine that serves as a crucial building block in

asymmetric synthesis. Its stereospecific structure makes it a valuable intermediate in the

development of pharmaceuticals and other biologically active compounds. This technical guide

provides a comprehensive overview of its structure, stereochemistry, physicochemical

properties, synthesis, and characterization, tailored for researchers, scientists, and

professionals in drug development.

Structure and Stereochemistry
(S)-1-(3-bromophenyl)ethanamine possesses a single stereocenter at the carbon atom

bonded to the amino group, the phenyl ring, the methyl group, and a hydrogen atom. The "(S)"

designation, from the Latin sinister, indicates the specific spatial arrangement of these groups

according to the Cahn-Ingold-Prelog (CIP) priority rules. The bromine atom is substituted at the

meta-position (position 3) of the phenyl ring.
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Caption: 2D structure of (S)-1-(3-bromophenyl)ethanamine with stereochemistry.

The SMILES string for this molecule is C--INVALID-LINK--C1=CC=CC(Br)=C1.[1]

Physicochemical Properties
The key physical and chemical properties of (S)-1-(3-bromophenyl)ethanamine are

summarized in the table below. These properties are essential for its handling, storage, and

application in chemical reactions.
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Property Value Reference(s)

CAS Number 139305-96-7 [1][2][3]

Molecular Formula C₈H₁₀BrN [3][4]

Molecular Weight 200.08 g/mol [2][3][5]

Appearance Liquid [3][6]

Density 1.33 g/cm³ [2][3]

Boiling Point 96 °C at 4 mmHg [3]

Purity Typically ≥97% [2]

Storage
Keep in dark place, inert

atmosphere, room temperature
[1]

InChI Key
LIBZHYLTOAGURM-

LURJTMIESA-N
[3]

Synthesis and Chiral Resolution
The synthesis of enantiomerically pure (S)-1-(3-bromophenyl)ethanamine typically involves

two main stages: the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic 1-(3-bromophenyl)ethanamine
A common route for synthesizing the racemic amine starts from 3'-bromoacetophenone. The

ketone is first converted to an oxime, which is then reduced to the corresponding amine.

3'-Bromoacetophenone 1-(3-bromophenyl)ethanone oxime

 Hydroxylamine
(e.g., NH₂OH·HCl) Racemic 1-(3-bromophenyl)ethanamine

 Reduction
(e.g., H₂, Ru-catalyst) 

(S)-1-(3-bromophenyl)ethanamine
 Chiral Resolution

(e.g., with L-tartaric acid) 

(R)-1-(3-bromophenyl)ethanamine

Click to download full resolution via product page
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Caption: General workflow for the synthesis and resolution of (S)-1-(3-
bromophenyl)ethanamine.

Experimental Protocol: Synthesis of 1-(3-
bromophenyl)ethanone oxime
This protocol is adapted from a standard procedure for oxime formation from a ketone.[7]

Reaction Setup: In a round-bottom flask, dissolve 1-(3-bromophenyl)ethanone (1.0 eq) and

hydroxylamine hydrochloride (2.1 eq) in ethanol.

Base Addition: Add pyridine (1.85 eq) to the mixture.

Reflux: Heat the reaction mixture to reflux (approximately 85 °C) and maintain for 1-2 hours

until thin-layer chromatography (TLC) indicates the consumption of the starting ketone.

Workup: After cooling to room temperature, remove the solvent under reduced pressure. Add

water to the residue and extract the product with a suitable organic solvent (e.g., ethyl

acetate).

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, filter, and concentrate to yield the crude oxime, which can be purified further by

recrystallization.

Experimental Protocol: Reduction to Racemic Amine
This protocol is based on the catalytic hydrogenation of an oxime.[8]

Catalyst and Reagents: In a high-pressure autoclave, charge the 1-(3-

bromophenyl)ethanone oxime (1.0 eq), a suitable catalyst (e.g., a ruthenium-based catalyst

like RuCl(Cymene)(S-tol-Binap)Cl, though an achiral catalyst would be used for the

racemate), and a solvent such as methanol.

Hydrogenation: Pressurize the autoclave with hydrogen gas (e.g., to 30 bar).

Heating: Heat the reaction mixture (e.g., to 90 °C) and stir for 24 hours or until the reaction is

complete as monitored by HPLC or GC.
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Isolation: After cooling and venting the system, filter off the catalyst. Remove the solvent

from the filtrate under reduced pressure to obtain the crude racemic 1-(3-

bromophenyl)ethanamine.

Chiral Resolution
Classical resolution is a robust method for separating enantiomers.[9] This involves forming

diastereomeric salts with a chiral resolving agent, separating the salts by crystallization, and

then liberating the desired enantiomer.

Experimental Protocol: General Chiral Resolution
Salt Formation: Dissolve the racemic 1-(3-bromophenyl)ethanamine in a suitable solvent

(e.g., ethanol). Add a solution of a chiral resolving agent (e.g., 0.5 molar equivalents of L-(+)-

tartaric acid) in the same solvent.

Crystallization: Allow the mixture to cool slowly to promote the crystallization of one of the

diastereomeric salts. The salt of the (S)-amine with the L-acid will have different solubility

from the salt of the (R)-amine.

Separation: Collect the precipitated crystals by filtration. The enantiomeric enrichment of the

amine in the salt can be checked by chiral HPLC.[9]

Liberation of Free Amine: Suspend the isolated diastereomeric salt in water and add a base

(e.g., 1 M NaOH) to deprotonate the amine.

Extraction: Extract the liberated (S)-1-(3-bromophenyl)ethanamine with an organic solvent.

Dry the organic layer, and remove the solvent to yield the enantiomerically enriched amine.

Characterization and Analysis
The identity, purity, and enantiomeric excess of (S)-1-(3-bromophenyl)ethanamine are

confirmed using various analytical techniques.
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Analytical
Technique

Purpose Expected Outcome Reference(s)

Chiral HPLC

Determination of

enantiomeric excess

(e.e.)

Two well-resolved

peaks for the (R) and

(S) enantiomers,

allowing for

quantification.

[8][10]

NMR Spectroscopy
Structural elucidation

and purity assessment

¹H and ¹³C NMR

spectra will show

characteristic signals

for the aromatic and

aliphatic protons and

carbons.

Optical Rotation
Confirmation of

stereochemistry

A specific optical

rotation value ([α]D)

confirms the presence

of a single

enantiomer. For the

related (S)-1-(3-

bromophenyl)ethan-1-

ol, a negative rotation

is reported.

Mass Spectrometry
Determination of

molecular weight

A molecular ion peak

corresponding to the

mass of the

compound (m/z ≈

200/202 for Br

isotopes).

[1]

Analytical Workflow
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Structural & Purity Verification Stereochemical Analysis

Synthesized Sample
((S)-1-(3-bromophenyl)ethanamine)

NMR Spectroscopy
(¹H, ¹³C)

 Confirms Structure 

Mass Spectrometry

 Confirms MW 

Chiral HPLC

 Determines e.e. 

Polarimetry

 Measures [α]D 
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Caption: Logical workflow for the analytical characterization of the final product.

Applications in Drug Development
(S)-1-(3-bromophenyl)ethanamine is primarily used as a chiral building block. Its amine

functional group allows for the formation of amides, imines, and other derivatives, while the

stereocenter directs the stereochemistry of subsequent transformations. The bromophenyl

moiety is particularly useful as it provides a handle for further functionalization, most notably

through metal-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig

couplings. These reactions enable the introduction of a wide variety of substituents, making this

compound a versatile starting point for constructing libraries of complex chiral molecules for

drug discovery screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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